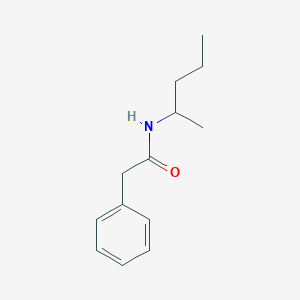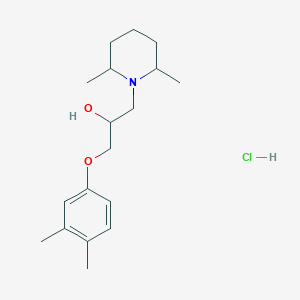![molecular formula C13H7BrF3N3O4 B4882662 (3-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B4882662.png)
(3-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine, commonly known as BTF, is a chemical compound that has gained significant attention in the field of scientific research. BTF is a potent electrophilic reagent that has been used in various chemical reactions, including the synthesis of biologically active compounds.
作用机制
BTF is a potent electrophilic reagent that can react with various nucleophiles, including amines, thiols, and alcohols. BTF can form covalent bonds with these nucleophiles, leading to the formation of new compounds. BTF can also react with DNA and proteins, leading to DNA damage and protein modification. The mechanism of action of BTF is complex and depends on the specific reaction and target molecule.
Biochemical and Physiological Effects:
BTF has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. BTF has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of bacteria and fungi. BTF has also been shown to have neuroprotective effects and to modulate the immune system.
实验室实验的优点和局限性
BTF has several advantages as a reagent in lab experiments, including its high reactivity, selectivity, and versatility. BTF can be used in various chemical reactions, and it can form covalent bonds with various nucleophiles. However, BTF also has some limitations, including its toxicity and potential for DNA damage. BTF should be handled with care, and appropriate safety measures should be taken.
未来方向
There are several future directions for the research on BTF. One direction is the development of new synthetic methods for BTF and its derivatives. Another direction is the exploration of the biological activity of BTF and its derivatives, particularly in the field of cancer research. BTF and its derivatives could also be used as probes for the study of biological processes, such as protein modification and DNA damage. Further research is needed to fully understand the potential of BTF in scientific research.
Conclusion:
In conclusion, BTF is a potent electrophilic reagent that has gained significant attention in the field of scientific research. BTF has been used in the synthesis of various biologically active compounds, and it has shown promise as an anti-cancer, anti-inflammatory, and anti-microbial agent. BTF has several advantages as a reagent in lab experiments, but it also has some limitations, including its toxicity and potential for DNA damage. Further research is needed to fully understand the potential of BTF in scientific research.
合成方法
The synthesis of BTF involves the reaction of 3-bromophenylamine with 2,6-dinitro-4-(trifluoromethyl)benzenediazonium tetrafluoroborate. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium sulfite. The product is obtained in high yield and purity, and it can be further purified by recrystallization.
科学研究应用
BTF has been widely used in scientific research, particularly in the synthesis of biologically active compounds. BTF can be used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. BTF has been used in the synthesis of anti-cancer agents, anti-inflammatory agents, and anti-microbial agents, among others.
属性
IUPAC Name |
N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF3N3O4/c14-8-2-1-3-9(6-8)18-12-10(19(21)22)4-7(13(15,16)17)5-11(12)20(23)24/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZCWYOZQSLXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-nitro-8-[4-(2-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B4882583.png)

![methyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4882593.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4882603.png)

![{[(4-nitrophenyl)amino]methylene}malononitrile](/img/structure/B4882636.png)

![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B4882646.png)
![1-(4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B4882654.png)
![4-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4882663.png)
![4-butoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4882666.png)
![ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate](/img/structure/B4882679.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,6,7-trimethoxy-4-methylquinoline](/img/structure/B4882681.png)
![methyl 4-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4882694.png)